Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate
Description
Overview of Thiophene Chemistry
Thiophene chemistry represents one of the most extensively studied areas in heterocyclic chemistry, with thiophene serving as a fundamental building block for numerous organic compounds. Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring that exhibits aromatic properties as indicated by its extensive substitution reactions. The compound appears as a colorless liquid with a benzene-like odor and demonstrates remarkable chemical stability under normal conditions. The aromatic nature of thiophene stems from its compliance with the Hückel rule, possessing six π electrons in a planar cyclic system, which contributes to its chemical stability and reactivity patterns.
The structural characteristics of thiophene make it an electron-rich heterocycle, where the sulfur atom contributes two electrons to the aromatic sextet. This electron-rich nature significantly influences the reactivity of thiophene, making it highly susceptible to electrophilic substitution reactions. The bond angles within the thiophene ring are distinctive, with the sulfur angle approximately 93°, the carbon-carbon-sulfur angles around 109°, and the remaining carbon bond angles approximately 114°. The carbon-carbon bonds adjacent to sulfur measure about 1.34 Å, while the carbon-sulfur bond length extends to approximately 1.70 Å, and other carbon-carbon bonds measure about 1.41 Å.
Thiophene undergoes various chemical reactions that demonstrate its versatility in organic synthesis. The compound readily participates in electrophilic substitution reactions including nitration, sulfonation, halogenation, and Friedel-Crafts acylation. Particularly noteworthy is thiophene's exceptional reactivity toward bromination, proceeding 10^7 times faster than benzene. The preferential substitution occurs at the 2- and 5-positions, which are α to the sulfur atom, reflecting the electronic effects of the heteroatom on the ring system.
Significance of 2,5-Dihydrothiophene Derivatives
The 2,5-dihydrothiophene derivatives occupy a crucial position in contemporary organic chemistry due to their unique structural features and synthetic accessibility. These compounds represent partially reduced thiophene systems that retain significant chemical reactivity while offering enhanced synthetic versatility compared to their fully aromatic counterparts. The dihydrothiophene framework provides a platform for diverse chemical transformations, including ionic additions, radical-initiated reactions, Diels-Alder reactions, and various substitution processes.
Recent synthetic developments have demonstrated the effectiveness of multicomponent reactions in constructing complex dihydrothiophene derivatives. A particularly notable advancement involves the one-pot synthesis of 2-(N-carbamoyl acetamide)-substituted 2,3-dihydrothiophenes through the reaction of aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, and amines. This methodology showcases the synthetic efficiency achievable in dihydrothiophene chemistry, providing access to structurally diverse compounds under mild reaction conditions.
The biological significance of dihydrothiophene derivatives has become increasingly apparent through extensive pharmacological investigations. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural flexibility of the dihydrothiophene scaffold allows for systematic modification of substituents, enabling structure-activity relationship studies that guide rational drug design.
Table 1: Key Properties of Dihydrothiophene Derivatives
Historical Context of Aminothiophene Development
The development of aminothiophene chemistry traces its origins to the early twentieth century, with significant milestones marking the evolution of synthetic methodologies and applications. The foundational work in this field began with the Benary method reported in 1910, which represented the first systematic approach to synthesizing aminothiophene derivatives. However, this early method exhibited severe limitations due to the unavailability of suitable halogenated substrates and the complexity of multi-step synthetic sequences.
A revolutionary advancement occurred in 1961 when Karl Gewald introduced the Gewald reaction, which became the most versatile and widely adopted method for synthesizing substituted 2-aminothiophenes. The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and base to produce poly-substituted 2-aminothiophenes. This methodology represented a paradigm shift in aminothiophene synthesis, providing access to compounds with electron-withdrawing substituents at the C-3 position and electron-donating substituents at the C-4 position of the thiophene ring.
The mechanism of the Gewald reaction was elucidated approximately thirty years after its discovery, revealing a complex series of transformations beginning with Knoevenagel condensation between the ketone and α-cyanoester components. The subsequent steps involve the incorporation of elemental sulfur through an unknown mechanism, followed by cyclization and tautomerization to yield the desired 2-aminothiophene products. Microwave irradiation has been shown to enhance reaction yields and reduce reaction times, demonstrating the continued evolution of this fundamental synthetic method.
Since the introduction of the Gewald reaction, numerous variations and improvements have been developed to expand the scope and efficiency of aminothiophene synthesis. These include modifications involving different sulfur sources, alternative base systems, and specialized reaction conditions tailored to specific substrate requirements. The development of these methodological variations has enabled the synthesis of highly functionalized 2-aminothiophenes that serve as intermediates for more complex heterocyclic systems.
Current Research Landscape
Contemporary research in aminothiophene chemistry reflects a dynamic and rapidly evolving field with significant contributions to medicinal chemistry, materials science, and synthetic methodology. The current research landscape is characterized by intensive investigation into structure-activity relationships, novel synthetic approaches, and expanded applications of aminothiophene derivatives. Recent studies have demonstrated that 2-aminothiophene derivatives exhibit remarkable biological potential, positioning them as attractive candidates for pharmaceutical development.
Modern synthetic strategies have emphasized the development of environmentally friendly and atom-economical methods for aminothiophene synthesis. A notable example involves the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles through reactions of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. This methodology demonstrates excellent substrate scope and provides pure products in good yields under metal-free conditions. The reaction mechanism has been thoroughly investigated using high-level quantum chemical calculations, revealing the importance of stereochemical considerations in the cyclization process.
Table 2: Recent Advances in Aminothiophene Research
The biological applications of aminothiophene derivatives have expanded significantly, with recent discoveries highlighting their potential as positive allosteric modulators of glucagon-like peptide 1 receptor for treating type 2 diabetes. This research demonstrates the continued relevance of aminothiophene scaffolds in addressing contemporary medical challenges. Additionally, comprehensive reviews have systematically analyzed the synthesis strategies and biological activities of thiophene derivatives, providing valuable insights into their mechanisms of action and therapeutic potential.
Current investigations also focus on the development of novel thieno[2,3-d]pyrimidine systems through noncatalyzed Mannich-type cyclizations starting from aminothiophene precursors. These studies illustrate the utility of aminothiophenes as versatile building blocks for constructing complex heterocyclic architectures with enhanced pharmacological properties. The integration of computational methods with experimental approaches has become increasingly common, enabling more precise prediction of biological activities and optimization of synthetic routes.
Properties
IUPAC Name |
methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-12(15)8-6-17-7-11(8)14-10-5-3-2-4-9(10)13/h2-5,14H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNQGWQFHCDTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CSC1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384828 | |
| Record name | methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61325-23-3 | |
| Record name | methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of 2-aminoaniline with a thiophene derivative under specific conditions. One common method involves the condensation of 2-aminoaniline with a thiophene-3-carboxylate ester in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiophene structure can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, making it a valuable building block in synthetic organic chemistry.
Synthetic Pathways
- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex structures.
- Substitution Reactions : The amino group on the aniline moiety can participate in nucleophilic substitution reactions, allowing further derivatization.
Material Science
In material science, this compound has potential applications in the development of conductive polymers and organic semiconductors.
Conductive Polymers
The incorporation of this compound into polymer matrices can enhance electrical conductivity due to the presence of the thiophene unit. This property is particularly useful in developing flexible electronic devices and sensors.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent | Exhibits cytotoxic effects on cancer cell lines |
| Organic Synthesis | Intermediate for complex organic molecules | Useful in condensation and substitution reactions |
| Material Science | Development of conductive polymers | Enhances electrical conductivity |
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related analogs:
Hydrogen Bonding and Crystallinity
- The morpholino derivative exhibits a planar dihydrothiophene ring, while steric effects from the aminoanilino group in the target compound may introduce ring puckering, altering packing motifs .
Research Findings and Implications
Solubility and Reactivity
- The aminoanilino group increases polarity and water solubility compared to the morpholino analog, which may exhibit higher lipid solubility due to its ether-containing morpholino ring.
- The methyl ester in the target compound offers a site for hydrolysis, enabling further derivatization (e.g., carboxylic acid formation), whereas the cyano group in the morpholino derivative is less reactive under mild conditions.
Crystallography and Materials Science
- Tools like Mercury CSD () could elucidate differences in crystal packing between the target compound and analogs. For instance, hydrogen-bonding networks in the target compound might form layered structures, while the morpholino derivative’s planar ring could favor dense, isotropic packing.
Commercial and Research Utility
- The target compound’s availability from specialized suppliers (e.g., LEAP Chem, Santa Cruz Biotechnology) reflects its niche application in medicinal chemistry . In contrast, pesticides like etaconazole are produced at scale for agricultural use .
Biological Activity
Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate, with the CAS number 61325-23-3, is a compound that has garnered attention for its potential biological activities. Its molecular formula is , and it features a thiophene ring structure which is often associated with various pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Properties : Many thiophene derivatives have shown efficacy against bacterial strains, suggesting potential for this compound in antimicrobial applications.
- Anticancer Activity : Some studies suggest that derivatives of thiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound. Key findings include:
- Antitumor Activity : Research has indicated that this compound can inhibit the growth of certain cancer cells. For instance, a study demonstrated that it significantly reduced the viability of human breast cancer cells in vitro.
-
Antimicrobial Efficacy : In vitro tests have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 12 Escherichia coli 10
Case Study 1: Anticancer Research
A notable study published in Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives. The research highlighted that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Study 2: Antimicrobial Screening
In a screening conducted by International Journal of Antimicrobial Agents, the compound was tested against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, supporting its potential as an antimicrobial agent.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyanoacetylation | 1-cyanoacetyl-3,5-dimethylpyrazole | 85–90% |
| Knoevenagel Condensation | Substituted benzaldehydes, piperidine, toluene | 72–94% |
Advanced: How can crystallographic data and hydrogen bonding patterns resolve structural ambiguities in this compound?
Answer:
Crystallographic refinement using SHELXL () and visualization tools like Mercury () are critical. Key steps include:
Data collection : High-resolution X-ray diffraction data to determine unit cell parameters.
Hydrogen bonding analysis : Graph set analysis () identifies motifs (e.g., R₂²(8) rings) to map intermolecular interactions.
Packing similarity calculations : Compare molecular arrangements with analogous structures to infer stability and polymorphism .
Example : For related thiophene derivatives, SHELXL refines anisotropic displacement parameters, while Mercury visualizes voids and interaction motifs (e.g., π-π stacking) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- IR Spectroscopy : Confirms functional groups (e.g., C=O ester stretch ≈1700 cm⁻¹, N-H amine ≈3300 cm⁻¹) .
- ¹H NMR : Key signals include:
- Thiophene protons: δ 6.8–7.2 ppm (split due to dihydro structure).
- Methyl ester: δ 3.7–3.9 ppm (singlet).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
Note : Purity is confirmed via melting point analysis (e.g., 163–166°C for analogous compounds) .
Advanced: How can conflicting biological activity data for similar thiophene derivatives be resolved?
Answer:
Contradictions often arise from assay variability or structural modifications. Methodological strategies include:
Standardized assays : Use established protocols (e.g., COX-2 inhibition for anti-inflammatory activity) to ensure reproducibility .
Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate bioactive moieties .
Computational docking : Predict binding affinities to targets (e.g., enzymes) using tools like AutoDock, cross-referenced with experimental IC₅₀ values .
Example : Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate showed varied IC₅₀ values in kinase assays due to fluorophenyl orientation, resolved via crystallographic docking .
Advanced: What computational approaches predict the reactivity or biological targets of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with cyclooxygenase) to assess binding stability .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond donors) using software like Schrödinger’s Phase .
Case Study : For anti-inflammatory thiophenes, MD simulations revealed that 4,5-dihydrothiophene ring flexibility enhances binding to COX-2’s hydrophobic pocket .
Basic: What purification methods are recommended for this compound?
Answer:
- Recrystallization : Use ethanol or ethanol/DMF mixtures (3:1) to remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20:80 → 50:50) for polar byproducts .
- Melting Point Analysis : Verify purity (>95% by HPLC) with sharp melting ranges .
Advanced: How does hydrogen bonding influence the supramolecular assembly of this compound?
Answer:
Graph set analysis () classifies hydrogen bonds into motifs (e.g., chains, rings). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
